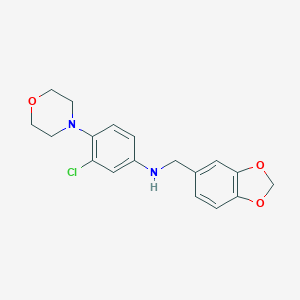
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group, a chlorinated aniline, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzodioxole Group: Starting with a catechol derivative, the benzodioxole ring can be formed via cyclization with formaldehyde under acidic conditions.
Chlorination of Aniline: The aniline derivative can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aniline derivative.
Final Coupling: The benzodioxole and chlorinated aniline derivatives can be coupled using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The chlorinated aniline moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aniline ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole and morpholine groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-chloroaniline: Similar structure but lacks the morpholine ring.
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-(piperidin-4-yl)aniline: Similar structure but contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE distinguishes it from similar compounds. This ring can significantly influence the compound’s chemical reactivity and biological activity, making it unique for specific applications.
Properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-10-14(2-3-16(15)21-5-7-22-8-6-21)20-11-13-1-4-17-18(9-13)24-12-23-17/h1-4,9-10,20H,5-8,11-12H2 |
InChI Key |
WCFCHPLECYPJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















